molecular formula C8H10N2O2 B145769 Ethyl 4-methylpyrimidine-5-carboxylate CAS No. 110960-73-1

Ethyl 4-methylpyrimidine-5-carboxylate

Cat. No. B145769
M. Wt: 166.18 g/mol
InChI Key: VVZGEVKJTLFQQS-UHFFFAOYSA-N
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Description

Ethyl 4-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidinecarboxylates. These compounds contain a pyrimidine ring which is a six-membered heterocycle with two nitrogen atoms and four carbon atoms, substituted with a carboxylate group and various other functional groups.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a starting material for synthesizing related heterocycles, which can undergo further reactions to yield different pyridothienopyrimidine derivatives . Similarly, ethyl 4-hydroxypyrimidine-5-carboxylate derivatives have been synthesized from diethyl 2-(ethoxymethylene)malonate with high yields, showcasing a simple one-step method .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction and quantum chemical DFT analysis. For example, the crystal and molecular structures of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) have been determined, revealing its crystallization in the orthorhombic Pbca space group . Another study determined the optimized molecular crystal structure of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate using DFT calculations .

Chemical Reactions Analysis

Pyrimidinecarboxylates can undergo various chemical reactions. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles leads to the formation of esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids . Additionally, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates can react with 2-chloropyrimidine to yield isoxazolones with pyrimidine rings substituted on N-2, which can rearrange to form imidazopyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized by various spectroscopic methods. For example, the IR and Raman spectra of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) have been measured, and the characteristic vibrations of the dithiobispyrimidine skeleton have been identified . The synthesized compounds, such as ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, have been characterized by IR, (1)H NMR, and LC/MS analysis, and evaluated for their antioxidant activity .

Scientific Research Applications

Antimicrobial Activity

Ethyl 4-methylpyrimidine-5-carboxylate derivatives have been studied for their potential antimicrobial properties. For instance, a study synthesized various pyrimidine glycosides using ethyl 4-methylpyrimidine-5-carboxylate and evaluated their antimicrobial activity (El‐Sayed et al., 2008).

Synthesis and Structure Analysis

This compound has been used in the synthesis of various novel chemical structures. A study focused on synthesizing a novel potential HIV-1 protease inhibitor using ethyl 4-methylpyrimidine-5-carboxylate and analyzed its structure and properties (Pekparlak et al., 2020). Another research explored the facile synthesis of 5-halopyrimidine-4-carboxylic acid esters, which included ethyl 5-bromopyrimidine-4-carboxylate, a compound used for the preparation of pharmacologically active molecules (Regan et al., 2012).

Chemical Synthesis Methods

Cytotoxic Activity

Research into the cytotoxic activity of various derivatives of ethyl 4-methylpyrimidine-5-carboxylate has been conducted. An example includes the synthesis of 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate and their evaluation for cytotoxicity against various cell lines (Stolarczyk et al., 2018).

Safety And Hazards

The safety information available indicates that Ethyl 4-methylpyrimidine-5-carboxylate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-5-10-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZGEVKJTLFQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526168
Record name Ethyl 4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methylpyrimidine-5-carboxylate

CAS RN

110960-73-1
Record name Ethyl 4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Intermediate 51 (9.7 g, 52.4 mmol) and Formamidine acetate (5.4 g, 52.4 mmol), were dissolved in EtOH and added NaOEt (3.6 g, 52.4 mmol). This mixture was refluxed for 6 h. After that, ethanol removed on rotavapour followed by work-up (AcOEt/H2O) to obtain the crude. Crude was purified by column chromatography using 60-120 mesh silicagel and AcOEt and Petether (25:75) as eluent to obtain the title compound (2.7 g).
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Balogh, I Hermecz, G Náray-Szabó… - Journal of the …, 1986 - pubs.rsc.org
… The latter product probably arose from the reaction of 1,3,5-triazine with ethyl 4-methylpyrimidine5-carboxylate (1) present in the reaction mixture. We set out to extend the latter reaction …
Number of citations: 1 pubs.rsc.org

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